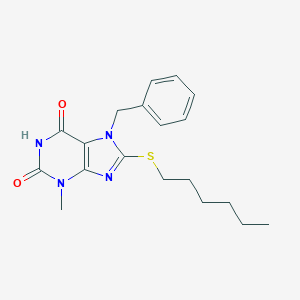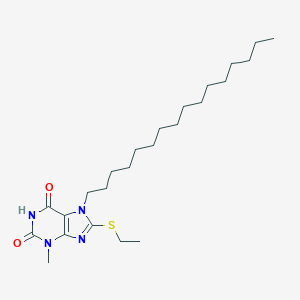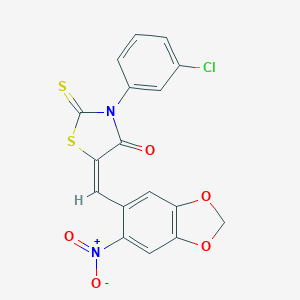![molecular formula C20H27N7 B415717 2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE](/img/structure/B415717.png)
2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE is a chemical compound with the molecular formula C20H27N7 and a molecular weight of 365.47528 . This compound is part of the hydrazone family, which is known for its diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
The synthesis of isonicotinaldehyde (2,6-dipiperidin-1-ylpyrimidin-4-yl)hydrazone typically involves the condensation reaction of isonicotinaldehyde with 2,6-dipiperidin-1-ylpyrimidin-4-yl hydrazine . This reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Análisis De Reacciones Químicas
2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has shown that hydrazone derivatives, including this compound, have potential therapeutic applications due to their ability to interact with biological targets and pathways.
Mecanismo De Acción
The mechanism of action of isonicotinaldehyde (2,6-dipiperidin-1-ylpyrimidin-4-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can enhance its biological activity. Additionally, it can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE can be compared with other hydrazone derivatives, such as:
- Isonicotinaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)hydrazone : This compound has a similar structure but different substituents, leading to variations in its chemical and biological properties .
- Nicotinaldehyde hydrazone derivatives : These compounds have a similar core structure but differ in the substituents attached to the hydrazone group, resulting in different activities and applications.
The uniqueness of isonicotinaldehyde (2,6-dipiperidin-1-ylpyrimidin-4-yl)hydrazone lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other hydrazone derivatives.
Propiedades
Fórmula molecular |
C20H27N7 |
|---|---|
Peso molecular |
365.5g/mol |
Nombre IUPAC |
2,6-di(piperidin-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine |
InChI |
InChI=1S/C20H27N7/c1-3-11-26(12-4-1)19-15-18(25-22-16-17-7-9-21-10-8-17)23-20(24-19)27-13-5-2-6-14-27/h7-10,15-16H,1-6,11-14H2,(H,23,24,25)/b22-16+ |
Clave InChI |
HVUNAMTXYIVGSG-CJLVFECKSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)NN=CC3=CC=NC=C3)N4CCCCC4 |
SMILES isomérico |
C1CCN(CC1)C2=NC(=NC(=C2)N/N=C/C3=CC=NC=C3)N4CCCCC4 |
SMILES canónico |
C1CCN(CC1)C2=NC(=NC(=C2)NN=CC3=CC=NC=C3)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Naphthalen-1-yl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B415634.png)
![1,3a,13,13a-Tetrahydrocyclopenta[4,5]pyrido[3,2,1-kl]phenothiazine](/img/structure/B415635.png)
![5-{2-[(4-Chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B415638.png)
![4-(2,3-dichlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B415639.png)
![5-[3-({4-Nitrobenzyl}oxy)-4-methoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B415641.png)
![(5E)-2-anilino-5-[[3-[(2,4-dichlorophenyl)methoxy]-4-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B415642.png)
![2-Methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B415643.png)





![(5E)-3-(3-CHLOROPHENYL)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B415657.png)
![4-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B415658.png)
